

physical and chemical properties of 1-(5-Chlorothien-2-yl)ethanamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(5-Chlorothien-2-yl)ethanamine

Cat. No.: B1308622

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **1-(5-Chlorothien-2-yl)ethanamine**

Introduction

1-(5-Chlorothien-2-yl)ethanamine is a substituted aminothiophene derivative of interest in medicinal chemistry and drug development as a potential building block for more complex molecules. Its structural features, comprising a reactive primary amine and a chlorinated thiophene ring, make it a versatile intermediate. This document provides a comprehensive overview of the known and predicted physical and chemical properties of **1-(5-Chlorothien-2-yl)ethanamine**, along with detailed experimental protocols for their determination. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Physical Properties

The physical properties of **1-(5-Chlorothien-2-yl)ethanamine** are crucial for its handling, storage, and application in synthetic chemistry. The data, largely based on predictions and supplier information, are summarized below.

Property	Value	Source
CAS Number	214759-44-1	[1]
Molecular Formula	C6H8CINS	[1] [2]
Molecular Weight	161.65 g/mol	[1] [2]
Appearance	White to light yellow crystal powder	[3]
Boiling Point (Predicted)	218.3 ± 25.0 °C	[1]
Density (Predicted)	1.261 ± 0.06 g/cm³	[1]
pKa (Predicted)	8.86 ± 0.29	[1]
Storage Conditions	2-8°C, inert atmosphere, keep in a dark place	[2]

Chemical Properties

The chemical behavior of **1-(5-Chlorothien-2-yl)ethanamine** is dictated by its primary amine and the electron-rich, halogenated thiophene ring.

Solubility

As a primary amine, **1-(5-Chlorothien-2-yl)ethanamine** is expected to exhibit pH-dependent solubility in aqueous solutions. It is likely soluble in dilute aqueous acids due to the formation of the corresponding ammonium salt.[\[4\]](#) Its solubility in organic solvents will be influenced by the polarity of the solvent.

Solvent	Expected Solubility	Rationale
Water	Sparingly soluble to insoluble	The presence of a six-carbon backbone reduces water solubility for small, polar organic compounds. ^[4]
5% Aqueous HCl	Soluble	Amines are organic bases that react with HCl to form water-soluble amine salts. ^[4]
5% Aqueous NaOH	Insoluble	As a basic compound, it is not expected to react with or be solubilized by a basic solution. ^[4]
Organic Solvents (e.g., Diethyl Ether, Chloroform)	Soluble	Like many organic amines, it is expected to be soluble in common organic solvents. ^[5]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of **1-(5-Chlorothien-2-yl)ethanamine**. While specific spectra for this compound are not readily available in the public domain, the expected characteristics are outlined below based on its structure.

Technique	Expected Characteristics
¹ H NMR	Signals corresponding to the ethylamine protons (CH and CH ₃) and the two protons on the thiophene ring. The chemical shifts will be influenced by the chlorine atom and the amine group.
¹³ C NMR	Six distinct signals for the six carbon atoms in the molecule.
IR Spectroscopy	Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm ⁻¹), C-H stretching, and vibrations associated with the thiophene ring.[6]
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight (161.65 g/mol), along with a characteristic isotopic pattern due to the presence of chlorine. Fragmentation patterns would likely involve the loss of the amine and ethyl groups.

Experimental Protocols

The following are detailed methodologies for determining the key physical and chemical properties of **1-(5-Chlorothien-2-yl)ethanamine**.

Determination of Boiling Point (Micro Method)

This method is suitable for small quantities of a liquid sample.

Apparatus:

- Thiele tube
- Mineral oil
- Thermometer

- Small test tube (e.g., 75 x 12 mm)
- Capillary tube (sealed at one end)
- Bunsen burner or other heat source

Procedure:

- Add a small amount (approximately 0.5 mL) of **1-(5-Chlorothien-2-yl)ethanamine** to the small test tube.[\[7\]](#)
- Place the capillary tube, open end down, into the test tube containing the sample.[\[7\]](#)
- Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
- Place the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.
- Gently heat the side arm of the Thiele tube.[\[8\]](#)
- As the temperature rises, a stream of bubbles will emerge from the capillary tube.
- Continue heating until a continuous and rapid stream of bubbles is observed.
- Remove the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Determination of Solubility

This protocol outlines the steps to determine the solubility of the compound in various solvents.
[\[9\]](#)[\[10\]](#)

Apparatus:

- Small test tubes

- Stirring rod
- pH paper
- Droppers

Procedure:

- Place approximately 25 mg of solid **1-(5-Chlorothien-2-yl)ethanamine** into four separate, labeled test tubes.[\[4\]](#)
- To the first test tube, add 0.5 mL of deionized water. Stir vigorously and observe if the compound dissolves.[\[4\]](#) If it dissolves, test the pH of the solution with pH paper. An amine should result in a basic solution (pH > 8).[\[4\]](#)
- To the second test tube, add 0.5 mL of 5% aqueous HCl. Stir vigorously and note the solubility.
- To the third test tube, add 0.5 mL of 5% aqueous NaOH. Stir and observe.
- To the fourth test tube, add 0.5 mL of an organic solvent such as diethyl ether. Stir and observe.
- Record the results as soluble or insoluble for each solvent.

Infrared (IR) Spectroscopy

This protocol is for obtaining an IR spectrum of a solid sample using the KBr pellet method.

Apparatus:

- FTIR spectrometer
- Agate mortar and pestle
- KBr press
- Infrared-grade KBr powder

Procedure:

- Thoroughly clean and dry the agate mortar and pestle.
- Place approximately 1-2 mg of **1-(5-Chlorothien-2-yl)ethanamine** and 100-200 mg of dry KBr powder into the mortar.
- Gently grind the mixture until a fine, homogeneous powder is obtained.[11]
- Transfer a small amount of the powdered mixture to the KBr press.
- Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.
- Place the pellet in the sample holder of the FTIR spectrometer.
- Acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} .[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the preparation of a sample for ^1H and ^{13}C NMR analysis.[12]

Apparatus:

- NMR spectrometer
- NMR tube
- Deuterated solvent (e.g., CDCl_3 , DMSO-d_6)
- Pasteur pipette
- Small vial

Procedure:

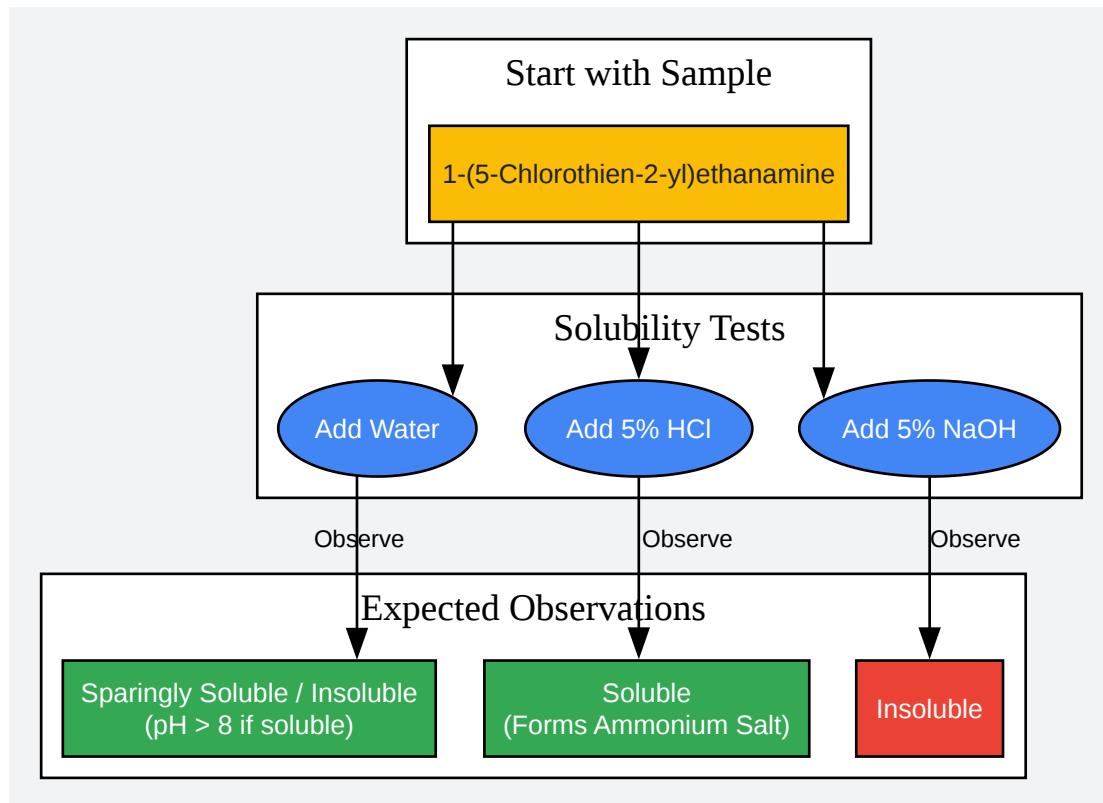
- Weigh an appropriate amount of the sample. For ^1H NMR, 5-25 mg is typical; for ^{13}C NMR, 50-100 mg may be needed.[12]

- In a small vial, dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent is critical to avoid obscuring sample peaks.[12]
- Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
- If there are any solid particulates, filter the solution through a small cotton plug in a Pasteur pipette.
- Transfer the clear solution into a clean, dry NMR tube.
- Place the NMR tube in the spectrometer and acquire the spectrum according to the instrument's standard operating procedures.

Mass Spectrometry (MS)

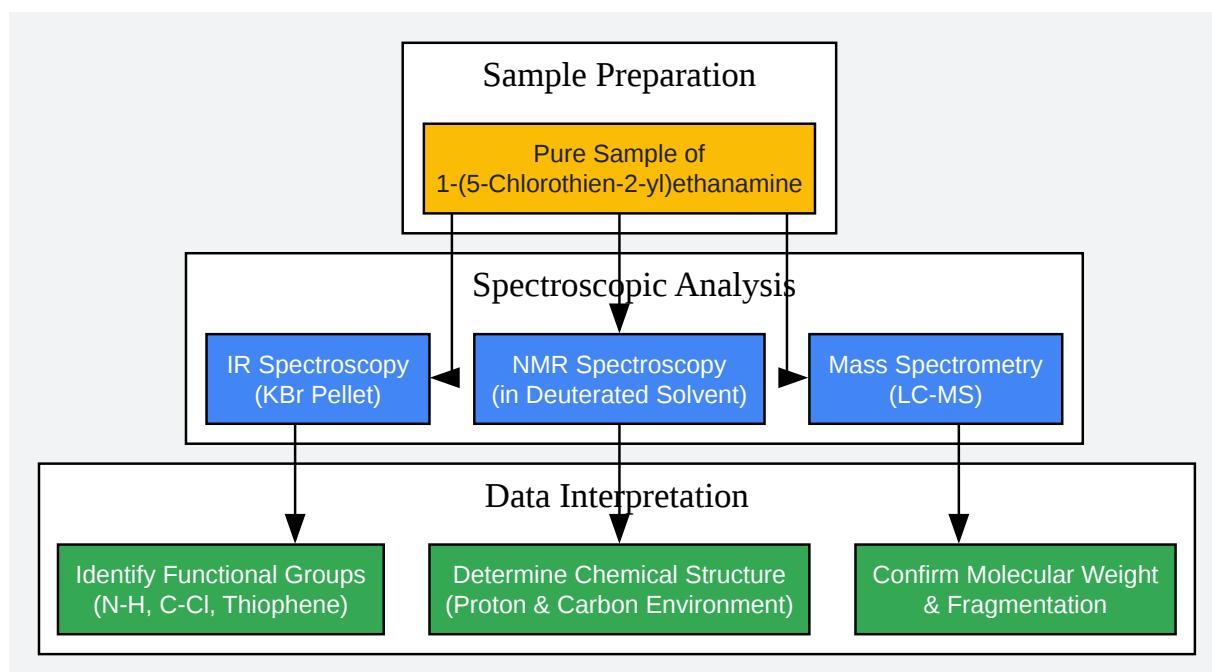
This protocol provides a general workflow for analyzing a small molecule using Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14]

Apparatus:


- LC-MS system (with an appropriate ionization source, e.g., ESI)
- Appropriate solvents for the mobile phase (e.g., acetonitrile, water with formic acid)
- Vials for sample and solvent

Procedure:

- Prepare a dilute solution of **1-(5-Chlorothien-2-yl)ethanamine** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Further dilute this stock solution to a final concentration suitable for LC-MS analysis (typically in the $\mu\text{g/mL}$ to ng/mL range).
- Transfer the final diluted sample to an autosampler vial.


- Set up the LC method, including the choice of column, mobile phase gradient, and flow rate, to achieve good separation.
- Set up the MS method, selecting the ionization mode (positive ion mode is suitable for amines), mass range, and other parameters.
- Inject the sample into the LC-MS system and acquire the data.
- Analyze the resulting mass spectrum for the molecular ion peak and any fragmentation patterns.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for determining the solubility of **1-(5-Chlorothien-2-yl)ethanamine**.

[Click to download full resolution via product page](#)

Caption: General workflow for the analytical characterization of the compound.

Safety Information

1-(5-Chlorothien-2-yl)ethanamine is classified as an irritant. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statements	Precautionary Statements
Irritant	GHS07 (Exclamation Mark)	Warning	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Data sourced from BLD Pharm.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(5-CHLOROTHIEN-2-YL)ETHANAMINE CAS#: 214759-44-1 [amp.chemicalbook.com]
- 2. 214759-44-1|1-(5-Chlorothiophen-2-yl)ethanamine|BLD Pharm [bldpharm.com]
- 3. 1-(5-Chlorothien-2-yl)ethanamine, CasNo.214759-44-1 BOC Sciences United States [bocscichem.lookchem.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. moorparkcollege.edu [moorparkcollege.edu]
- 6. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chemhaven.org [chemhaven.org]
- 10. studylib.net [studylib.net]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. biocompare.com [biocompare.com]
- 14. tecan.com [tecan.com]
- To cite this document: BenchChem. [physical and chemical properties of 1-(5-Chlorothien-2-yl)ethanamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1308622#physical-and-chemical-properties-of-1-5-chlorothien-2-yl-ethanamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com